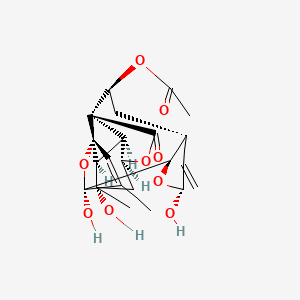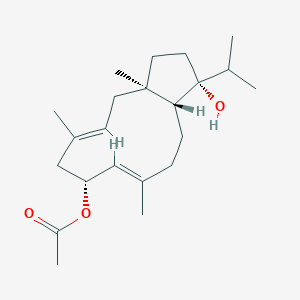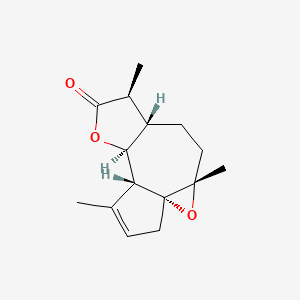
Arborescin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arborescin is an organic heterotetracyclic compound and guaianolide sesquiterpene lactone that is arglabin in which the exocyclic double bond has been reduced to a single bond. It is found in Artemesia adamsii. It has a role as a metabolite. It is a gamma-lactone, an epoxide, an organic heterotetracyclic compound and a sesquiterpene lactone. It derives from an arglabin.
Scientific Research Applications
Antitumor Activity
Arborescin, a compound isolated from Artemisia gorgonum, shows promising antitumor activity. In vitro studies have demonstrated its significant cytotoxic effects on various cancer cell lines, including neuroblastoma and hepatocarcinoma. Its ability to reduce tumor cell viability, particularly at higher concentrations, suggests potential applications in cancer therapy (Martins et al., 2014).
Chemical Studies and Potential Applications
Chemical studies of Artemisia austriaca have identified arborescin as one of the primary sesquiterpene lactones. This compound, along with others like austricin and artausin, has been isolated and characterized. These findings contribute to understanding the chemical makeup of Artemisia species and open doors for further research into potential medicinal applications, including lipid-lowering, antioxidant, and antiparasitic uses (Adekenov, 2021).
Cytotoxicity and Cell Viability
Arborescin has been evaluated for its cytotoxicity in various studies. It shows differential effects on cancer cell lines, exhibiting cell line-dependent selectivity. This indicates its potential utility in developing targeted cancer therapies. The synthesis and biological evaluation of arglabin derivatives, including arborescin, provide insights into the compound's cytotoxic properties and its mechanism of action against tumor cells (Csuk et al., 2012).
Antiproliferative Activity
Arborescin and its derivatives have been studied for their antiproliferative activity against human tumor cell lines. These studies contribute to the understanding of its potential as an anticancer agent, particularly in disrupting the proliferative state of cancer cells and inhibiting the activity of key enzymes like topoisomerases (Santos et al., 2009).
properties
CAS RN |
6831-14-7 |
|---|---|
Product Name |
Arborescin |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1 |
InChI Key |
CBRKCJOSZHRKFH-UVGOUCATSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@]4(O3)CC=C([C@@H]4[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Other CAS RN |
6831-14-7 |
synonyms |
arborescin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



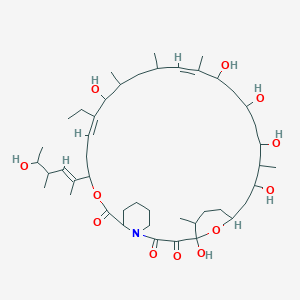

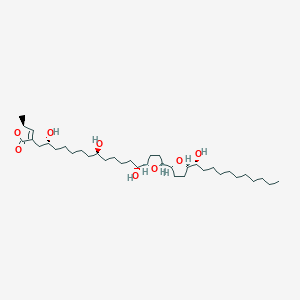
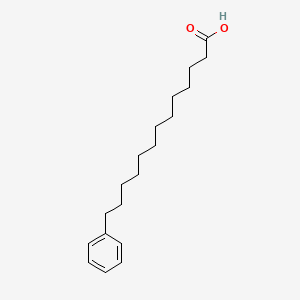
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)

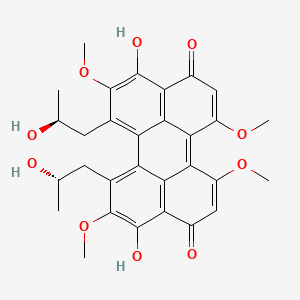

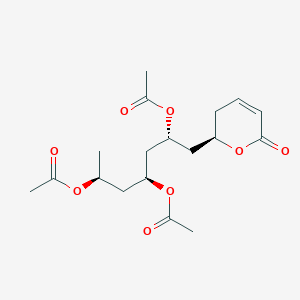
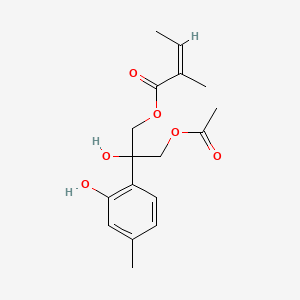
![(1S,2R,4R,6S,7S,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one](/img/structure/B1247531.png)

